molecular formula C8H5F3N2O B3391522 5-Methoxy-3-(trifluoromethyl)picolinonitrile CAS No. 1806322-60-0

5-Methoxy-3-(trifluoromethyl)picolinonitrile

Cat. No.: B3391522
CAS No.: 1806322-60-0
M. Wt: 202.13 g/mol
InChI Key: JHIJZHZRNCPKHI-UHFFFAOYSA-N
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Description

5-Methoxy-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position, a methoxy (-OCH₃) group at the 5-position, and a nitrile (-CN) substituent at the 2-position. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to the trifluoromethyl group’s electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name

5-methoxy-3-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c1-14-5-2-6(8(9,10)11)7(3-12)13-4-5/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIJZHZRNCPKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806322-60-0
Record name 5-methoxy-3-(trifluoromethyl)pyridine-2-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(trifluoromethyl)picolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)pyridine-2-amine with methoxyacetonitrile under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethyl sulfoxide, and may involve the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinonitrile compounds.

Scientific Research Applications

5-Methoxy-3-(trifluoromethyl)picolinonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of picolinonitrile derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Picolinonitrile Derivatives
Compound Name Substituents Key Properties/Applications Yield (%) Melting Point (°C) Biological Activity Reference ID
5-(Trifluoromethyl)picolinonitrile -CF₃ at C3, -CN at C2 Intermediate for fungicides, high purity (≥98%) N/A N/A N/A
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile -NCS at C5, -CF₃ at C3 Reactive intermediate for bioconjugation N/A N/A Research chemical
19a (Hydantoin derivative) -CF₃ at C3, hydroxymethyl, phenyl Androgen receptor antagonist 31 203–205 Moderate antagonistic activity
ABM-23 (Arvinas compound) -CF₃ at C3, fluoro-hydroxyphenyl Androgen receptor degrader N/A N/A High degradation efficacy
13f (Thiohydantoin derivative) -CF₃ at C3, trifluoroethyl Anticancer candidate N/A N/A Cytotoxicity tested

Key Observations :

  • Trifluoromethyl Group: Enhances electrophilicity and metabolic stability, making derivatives like 5-(trifluoromethyl)picolinonitrile valuable for agrochemicals (e.g., fluopicolide precursors) .
  • Methoxy vs. No direct data exists for the methoxy variant, but analogs with polar groups (e.g., hydroxymethyl in 19a) show moderate bioactivity .
  • Halogenated Aryl Substituents : Compounds like ABM-23 and 19b (fluorophenyl) exhibit enhanced receptor binding, suggesting that electron-deficient aromatic rings improve target engagement .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile 367.7 (predicted) 1.41 (predicted) -5.54 Low in water
5-(Trifluoromethyl)picolinonitrile N/A N/A N/A Organic solvents
19a (Hydantoin derivative) N/A N/A N/A DMSO, DMF

Notes:

  • Methoxy groups typically lower melting points compared to nitro or cyano substituents. For example, 19d (with a 4-((1-methylpiperidin-4-yl)oxy)phenyl group) melts at 119–121°C, while 19a (hydroxymethyl) melts at 203–205°C .
  • Predicted pKa values for isothiocyanato derivatives suggest strong acidity, which may influence reactivity in coupling reactions .

Biological Activity

5-Methoxy-3-(trifluoromethyl)picolinonitrile is a chemical compound that has attracted attention in scientific research due to its unique structural features and potential biological activities. This compound includes a methoxy group, a trifluoromethyl group, and a picolinonitrile moiety, which contribute to its distinct chemical properties and biological interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C8H6F3N
  • Molecular Weight : 201.14 g/mol

Unique Features

The presence of the methoxy group may influence the compound's reactivity and biological activity, differentiating it from other similar compounds. The trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The exact molecular targets are still under investigation; however, preliminary studies suggest that the compound may modulate various signaling pathways, potentially influencing cellular functions such as proliferation and apoptosis.

Research Findings

Recent studies have explored the compound's potential therapeutic applications, particularly in the fields of cancer treatment and infectious disease management. For instance, it has shown promise as a lead compound in the synthesis of derivatives with enhanced biological activity against specific cancer cell lines.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it possesses inhibitory effects against certain bacterial strains, highlighting its potential as an antibiotic candidate.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
3-Methoxy-5-(trifluoromethyl)picolinonitrileSimilar structure without nitrileModerate cytotoxicity
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrileContains isothiocyanate groupEnhanced anticancer properties

Scientific Applications

This compound is utilized in various scientific fields:

  • Medicinal Chemistry : As a building block for synthesizing new drug candidates.
  • Biochemistry : To study enzyme interactions and cellular signaling pathways.
  • Agricultural Chemistry : Potential applications in developing agrochemicals due to its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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